rac-2,3-Dehydro-3,4-dihydro Ivermectin
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Overview
Description
Synthesis Analysis
The synthesis of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” involves chemical hydrogenation of specific double bonds in the avermectin structure. The process utilizes Wilkinson's homogenous catalyst [Ph3P)3RhCl] for selective hydrogenation, transforming avermectin B1 into ivermectin (Chabala et al., 1980)(Chabala et al., 1980). This process is crucial for obtaining the desired compound with the appropriate structural modifications for enhanced biological activity.
Molecular Structure Analysis
The molecular structure of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is characterized by the presence of a dihydro derivative structure, which is obtained by reducing the 22,23-double bond in the avermectin B1 molecule. This structural modification is critical for its antiparasitic activity, as it influences the drug's interaction with the neurotransmission mediated by gamma-aminobutyric acid (GABA) in parasites (Campbell et al., 1983)(Campbell et al., 1983).
Chemical Reactions and Properties
Ivermectin's chemical reactions primarily involve its interaction with parasite neurotransmitter systems. It is known to bind to glutamate-gated chloride channels in parasites, leading to increased permeability to chloride ions, hyperpolarization of nerve and muscle cells, and eventual paralysis and death of the parasite (Fuse et al., 2016)(Fuse et al., 2016).
Physical Properties Analysis
Ivermectin's physical properties, including its solubility and stability, play a significant role in its formulation and effectiveness as a drug. It has good flow and compressibility, even with a crystalline structure, as characterized by different analytical techniques such as mass spectroscopy and infrared absorption analyses (Rolim et al., 2015)(Rolim et al., 2015).
Chemical Properties Analysis
The chemical properties of ivermectin, including its reactivity and interactions with other molecules, significantly impact its mode of action and efficacy as an antiparasitic agent. Its ability to induce cytostatic autophagy in cancer cells, for example, showcases its diverse biological activities beyond its antiparasitic effects (Wang et al., 2016)(Wang et al., 2016).
Scientific Research Applications
General Use
- Scientific Field: Pharmacology and Parasitology
- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is an impurity of Ivermectin . Ivermectin is an antiparasitic drug that is active against a wide variety of nematode and arthropod parasites and is used to treat scabies and lice in humans .
- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research. In general, it would be used in similar ways to Ivermectin, which is typically administered orally or topically .
Specific Application
- Scientific Field: Virology
- Application Summary: A compound with a similar structure, “4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid (GG167)”, has been shown to inhibit influenza virus replication in mice .
- Methods of Application: GG167 was administered by the intranasal route in comparison with those of amantadine and ribavirin in experimental respiratory tract infections induced with influenza A and B viruses .
- Results or Outcomes: Intranasally administered GG167 at 0.4 and 0.01 mg/kg of body weight per dose reduced mortality, lung consolidation, and virus titers in the lung, with no virus growing back following the cessation of treatment .
Application in Veterinary Medicine
- Scientific Field: Veterinary Medicine
- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is particularly useful in the treatment of parasitic infections in livestock animals such as cattle, sheep, and goats .
- Methods of Application: The compound works by binding to specific receptors in the parasites, which leads to paralysis and death of the parasites .
- Results or Outcomes: The compound has been found to be effective against a wide range of parasites such as nematodes, arthropods, and insects .
Application in Parasitology
- Scientific Field: Parasitology
- Application Summary: “2,3-Dehydro-3,4-dihydro ivermectin” is an analog of ivermectin and an anthelmintic. It has activity against L. amazonensis promastigotes and amastigotes .
- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research .
- Results or Outcomes: The compound has shown to exhibit similar antiparasitic properties to Ivermectin, but with enhanced potency and efficacy .
Application in Veterinary Medicine
- Scientific Field: Veterinary Medicine
- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is particularly useful in the treatment of parasitic infections in livestock animals such as cattle, sheep, and goats .
- Methods of Application: The compound works by binding to specific receptors in the parasites, which leads to paralysis and death of the parasites .
- Results or Outcomes: The compound has been found to be effective against a wide range of parasites such as nematodes, arthropods, and insects .
Application in Parasitology
- Scientific Field: Parasitology
- Application Summary: “2,3-Dehydro-3,4-dihydro ivermectin” is an analog of ivermectin and an anthelmintic. It has activity against L. amazonensis promastigotes and amastigotes (IC50s = 13.8 and 3.6 µM, respectively) without inducing cytotoxicity to macrophages (IC50 = 65.5 µM) .
- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research .
- Results or Outcomes: The compound has shown to exhibit similar antiparasitic properties to Ivermectin, but with enhanced potency and efficacy .
Safety And Hazards
properties
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRBVAPBFWEGT-ZWGVILGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2,3-Dehydro-3,4-dihydro Ivermectin |
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